molecular formula C6H9F4NO2 B13353196 3-Fluoropyrrolidine 2,2,2-trifluoroacetate

3-Fluoropyrrolidine 2,2,2-trifluoroacetate

Cat. No.: B13353196
M. Wt: 203.13 g/mol
InChI Key: VTYLZCONABUKGY-UHFFFAOYSA-N
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Description

3-Fluoropyrrolidine 2,2,2-trifluoroacetate is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties, making it a valuable compound in medicinal chemistry, agrochemistry, and material science.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyrrolidine 2,2,2-trifluoroacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various fluorinated pyrrolidine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-Fluoropyrrolidine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoropyrrolidine 2,2,2-trifluoroacetate stands out due to its trifluoroacetate moiety, which imparts unique physicochemical properties. This makes it more versatile in various chemical reactions and enhances its potential in scientific research and industrial applications .

Properties

Molecular Formula

C6H9F4NO2

Molecular Weight

203.13 g/mol

IUPAC Name

3-fluoropyrrolidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H8FN.C2HF3O2/c5-4-1-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7)

InChI Key

VTYLZCONABUKGY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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